Bicyclo[2,2,1]heptane-2-carboxaldehyde

Catalog No.
S12503989
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2,2,1]heptane-2-carboxaldehyde

Product Name

Bicyclo[2,2,1]heptane-2-carboxaldehyde

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8?/m1/s1

InChI Key

UAQYREPFSVCDHT-KVARREAHSA-N

Canonical SMILES

C1CC2CC1CC2C=O

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2C=O

Bicyclo[2,2,1]heptane-2-carboxaldehyde (CAS 19396-83-9 / 3574-55-8), also known as norbornane-2-carboxaldehyde, is a fully saturated, bridged bicyclic aldehyde [1]. It serves as a highly stable, conformationally restricted building block in organic synthesis and pharmaceutical manufacturing . Unlike its unsaturated analogs, it provides a rigid steric framework without the reactivity of a double bond, making it an ideal precursor for applications requiring high thermal stability and precise stereocontrol during scale-up.

Generic substitution with the unsaturated 5-norbornene-2-carboxaldehyde introduces severe process liabilities, as the double bond is highly prone to spontaneous polymerization and Diels-Alder side reactions during thermal processing . Furthermore, the unsaturated analog exhibits homoconjugation, which electronically alters the stereochemical outcomes of downstream reactions such as enamine synthesis [1]. Substituting with the monocyclic cyclohexanecarboxaldehyde also fails, as it lacks the rigid bridged bicyclic framework, resulting in conformational flexibility that compromises the precise steric trajectories required for high-affinity drug scaffolds.

Elimination of Diene-Induced Polymerization Risk

5-norbornene-2-carboxaldehyde contains a highly reactive double bond that makes it susceptible to spontaneous oligomerization and Diels-Alder side reactions under thermal stress . In contrast, bicyclo[2,2,1]heptane-2-carboxaldehyde is fully saturated, completely eliminating diene-related polymerization and ensuring high thermal stability during distillation and scale-up .

Evidence DimensionSusceptibility to thermal polymerization
Target Compound DataZero diene-related polymerization risk under standard thermal processing
Comparator Or Baseline5-Norbornene-2-carboxaldehyde (highly prone to diene-mediated oligomerization)
Quantified DifferenceComplete elimination of double-bond reactivity and associated yield losses
ConditionsThermal processing and long-term storage

Procurement of the saturated analog prevents severe yield losses and purification bottlenecks caused by spontaneous polymerization of the unsaturated precursor.

Predictable Stereocontrol via Absence of Homoconjugation

In the synthesis of bicyclic enamines, the presence of a double bond in 5-norbornene-2-carboxaldehyde induces homoconjugation, which electronically stabilizes specific transition states and skews the cis/trans isomer ratio [1]. Bicyclo[2,2,1]heptane-2-carboxaldehyde lacks this pi-system, ensuring that stereocontrol is governed purely by the predictable steric bulk of the rigid bicyclic framework [1].

Evidence DimensionElectronic interference in stereocontrol (Homoconjugation)
Target Compound DataAbsent (stereocontrol is purely steric)
Comparator Or Baseline5-Norbornene-2-carboxaldehyde (exhibits homoconjugation altering cis/trans enamine ratios)
Quantified DifferenceShift from electronically biased isomer ratios to purely steric-controlled predictable ratios
ConditionsEnamine formation with secondary amines (e.g., pyrrolidine, piperidine)

For predictable stereocontrol in downstream pharmaceutical intermediates, avoiding homoconjugation-induced isomer shifts is critical for reproducible batch manufacturing.

Superior Conformational Restriction for Scaffold Design

While cyclohexanecarboxaldehyde offers a saturated ring, it exists in a dynamic equilibrium of flexible chair conformations [1]. Bicyclo[2,2,1]heptane-2-carboxaldehyde features a bridged bicyclic framework that locks the molecule into a rigid geometry, restricting the formyl group to distinct endo or exo trajectories without conformational scrambling [1].

Evidence DimensionConformational flexibility
Target Compound DataRigid bridged bicyclic structure (locked conformation)
Comparator Or BaselineCyclohexanecarboxaldehyde (dynamic chair-chair equilibrium)
Quantified DifferenceElimination of ring-flipping flexibility in favor of a fixed steric trajectory
ConditionsScaffold design for high-affinity receptor binding or rigid polymer end-capping

Buyers designing conformationally restricted drug scaffolds must select the bridged bicyclic compound to prevent the conformational scrambling inherent to monocyclic alternatives.

Pharmaceutical Scaffold Synthesis

Where conformationally restricted, rigid bicyclic frameworks are required to lock drug candidates into high-affinity binding conformations without the risk of double-bond side reactions [1].

Specialty Polymer End-Capping

Where the aldehyde acts as a bulky, rigid terminating group for polymers, and the saturated nature prevents unwanted cross-linking or degradation during high-temperature extrusion [2].

Stereoselective Enamine Production

Where predictable cis/trans isomer ratios are required for downstream asymmetric synthesis, necessitating an aldehyde free from homoconjugation effects [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

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